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Overview
Description
Preparation Methods
CP-1414S was first synthesized by a team in Germany . The synthetic route involves the preparation of 3-aminomethylidene-1,5-benzodiazepine-2,4-(3H,5H)-diones The reaction conditions typically include the use of specific reagents and solvents to facilitate the formation of the benzodiazepine ring structure
Chemical Reactions Analysis
CP-1414S undergoes various chemical reactions, including:
Oxidation: The nitro group in CP-1414S can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.
Substitution: CP-1414S can participate in substitution reactions, where functional groups on the benzodiazepine ring are replaced with other groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CP-1414S has several scientific research applications, including:
Mechanism of Action
CP-1414S exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor . It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system . This leads to its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
CP-1414S is most closely related to other 1,5-benzodiazepines such as clobazam . Compared to clobazam, CP-1414S has a similar potency but with more pronounced sedation . Other similar compounds include:
Clobazam: Another 1,5-benzodiazepine with anxiolytic and anticonvulsant effects.
Diazepam: A widely used benzodiazepine with similar therapeutic effects but different chemical structure.
CP-1414S is unique due to its specific chemical structure and the position of nitrogen atoms in the diazepine ring .
Properties
CAS No. |
36985-40-7 |
---|---|
Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-amino-8-nitro-1-phenyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C15H12N4O3/c16-14-9-15(20)18(10-4-2-1-3-5-10)13-8-11(19(21)22)6-7-12(13)17-14/h1-8H,9H2,(H2,16,17) |
InChI Key |
MBSVPZTUXNRICW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
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